molecular formula C5H3Cl2NO B1330004 2,6-Dichloropyridin-3-ol CAS No. 52764-11-1

2,6-Dichloropyridin-3-ol

Cat. No. B1330004
CAS RN: 52764-11-1
M. Wt: 163.99 g/mol
InChI Key: CDDCESLWCVAQMG-UHFFFAOYSA-N
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Patent
US04067725

Procedure details

100 g (0.77 mole) of 2-chloro-3-pyridinol is dissolved in 350 ml of dimethylformamide. In the course of 1.5 hours, 70 ml of chlorine (measured at -80°; 0.93 mole) is introduced at 0° into the stirred solution. The reaction mixture is subsequently stirred for 1.5 hours at 20° C and afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr). To the residue are added 400 ml of water and 100 ml of ether. The two phases are separated, and the aqueous phase is extracted 5 times with 100 ml of ether each time. The combined ether phases are washed with water and dried. The solvent is removed in vacuo; the semisolid residue is stirred with 1.6 liters of water, and the resulting suspension is adjusted to pH 3. The suspension is heated to boiling, and after a few minutes the solution is decanted from an oily residue. The solution is purified with active charcoal, and the yellow product, obtained on cooling, is recrystallised from water; m.p. 136°-138° C; yield: 42 g;
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9]Cl>CN(C)C=O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 1.5 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr)
ADDITION
Type
ADDITION
Details
To the residue are added 400 ml of water and 100 ml of ether
CUSTOM
Type
CUSTOM
Details
The two phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 5 times with 100 ml of ether each time
WASH
Type
WASH
Details
The combined ether phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
STIRRING
Type
STIRRING
Details
the semisolid residue is stirred with 1.6 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
CUSTOM
Type
CUSTOM
Details
after a few minutes the solution is decanted from an oily residue
CUSTOM
Type
CUSTOM
Details
The solution is purified with active charcoal
CUSTOM
Type
CUSTOM
Details
the yellow product, obtained
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is recrystallised from water

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=NC(=CC=C1O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.